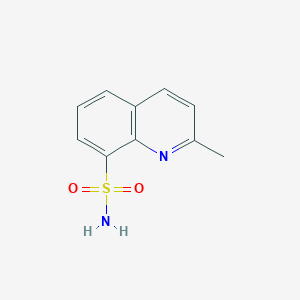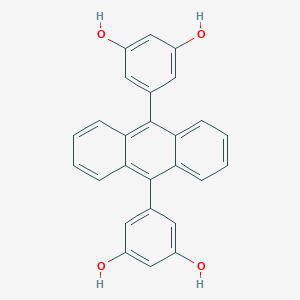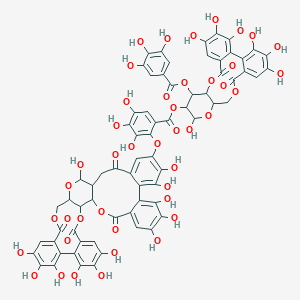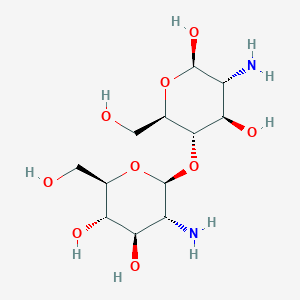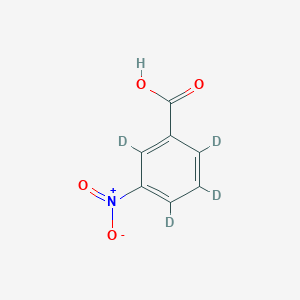
2,3,4,6-Tetradeuterio-5-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of nitrobenzoic acid derivatives involves several steps. For example, amidotrizoic acid, a diagnostic drug, is obtained by reduction, iodination, and acetylation of 3,5-dinitrobenzoic acid . The solubilities of benzoic acid and its nitro-derivatives in various solvents are crucial for improving the recrystallization and yields of these compounds .
Molecular Structure Analysis
The molecular structure of 2,3,4,6-Tetradeuterio-5-nitrobenzoic acid is similar to that of its analogs, such as 2,3,4,5-tetrafluoro-6-nitrobenzoic acid . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, contributing to the compound’s unique properties .
Chemical Reactions Analysis
Nitro compounds, including nitrobenzoic acids, can undergo various chemical reactions. For instance, they can be reduced to aromatic amines . The solubilities of benzoic acid and its nitro-derivatives in different solvents can significantly vary, affecting their reactivity .
Wissenschaftliche Forschungsanwendungen
Photosensitive Protecting Groups
Photosensitive protecting groups such as 2-nitrobenzyl, which is structurally related to 2,3,4,6-tetradeuterio-5-nitrobenzoic acid, have shown significant promise in synthetic chemistry. These groups are utilized to protect functional groups during synthesis and can be removed by light, offering precise control over the reaction process. This approach has broad applications in the development of complex organic molecules (Amit, Zehavi, & Patchornik, 1974).
Stability and Degradation Studies
The study of the stability and degradation pathways of compounds structurally similar to 2,3,4,6-tetradeuterio-5-nitrobenzoic acid is crucial in understanding their behavior under various conditions. For instance, nitisinone, which contains a nitro-aromatic moiety, has been examined for its stability and degradation products under different conditions, shedding light on the properties of related compounds and their potential risks and benefits in medical applications (Barchańska et al., 2019).
Luminescent Micelles and Sensing Applications
Luminescent micelles, incorporating nitro-aromatic compounds similar to 2,3,4,6-tetradeuterio-5-nitrobenzoic acid, have been employed as sensors for detecting nitroaromatic and nitramine explosives. These micelles' unique supramolecular structure and responsive optical features make them suitable for sensing applications, highlighting the versatility of nitro-aromatic compounds in the development of advanced materials for forensic and environmental monitoring (Paria et al., 2022).
Antioxidant Activity Analysis
The antioxidant capacity of compounds is often assessed using methods that involve reactions with nitro-aromatic compounds, such as the DPPH assay. Understanding the antioxidant activity of various substances, including those structurally related to 2,3,4,6-tetradeuterio-5-nitrobenzoic acid, is fundamental in fields ranging from food engineering to medicine, highlighting the importance of these compounds in evaluating the antioxidant potential of various substances (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
2,3,4,6-tetradeuterio-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPHTEQTJZKQAQ-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])C(=O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrobenzoic-D4 acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

